2-(Oxolan-3-yl)propanedioic acid
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Overview
Description
2-(Oxolan-3-yl)propanedioic acid, also known as 2-(tetrahydrofuran-3-yl)malonic acid, is an organic compound with the molecular formula C7H10O5. It is a dicarboxylic acid that features a tetrahydrofuran ring attached to a malonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)propanedioic acid typically involves the reaction of tetrahydrofuran with malonic acid derivatives. One common method is the alkylation of malonic acid with 3-bromotetrahydrofuran under basic conditions. The reaction proceeds as follows:
Reactants: Malonic acid, 3-bromotetrahydrofuran, and a base (e.g., sodium ethoxide).
Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Procedure: The base deprotonates the malonic acid, forming a carbanion that subsequently attacks the electrophilic carbon in 3-bromotetrahydrofuran, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The tetrahydrofuran ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(tetrahydrofuran-3-yl)malonic acid derivatives, while reduction can produce 2-(tetrahydrofuran-3-yl)propanediol .
Scientific Research Applications
2-(Oxolan-3-yl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yl)propanedioic acid involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The tetrahydrofuran ring and malonic acid moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: A simple dicarboxylic acid with the formula C3H4O4.
Succinic Acid: Another dicarboxylic acid with the formula C4H6O4, commonly found in the citric acid cycle.
Glutaric Acid: A five-carbon dicarboxylic acid with the formula C5H8O4.
Uniqueness
2-(Oxolan-3-yl)propanedioic acid is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(oxolan-3-yl)propanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-6(9)5(7(10)11)4-1-2-12-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUBKNURKXIOCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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